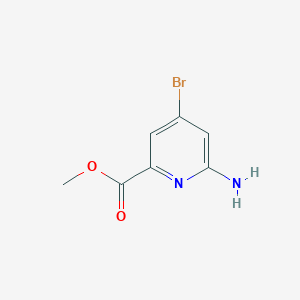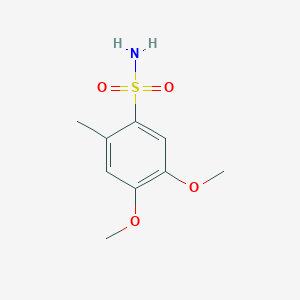
4,5-Dimethoxy-2-methylbenzene-1-sulfonamide
Übersicht
Beschreibung
“4,5-Dimethoxy-2-methylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 60987-21-5 . It has a molecular weight of 231.27 and its IUPAC name is 4,5-dimethoxy-2-methylbenzenesulfonamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4,5-Dimethoxy-2-methylbenzene-1-sulfonamide” is 1S/C9H13NO4S/c1-6-4-7 (13-2)8 (14-3)5-9 (6)15 (10,11)12/h4-5H,1-3H3, (H2,10,11,12) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4,5-Dimethoxy-2-methylbenzene-1-sulfonamide” is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not available in the web search results.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformational Analysis
Molecular Structure and Conformations of Para-methylbenzene Sulfonamide and Ortho-methylbenzene Sulfonamide : A study explored the molecular structure and conformational properties of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide using gas electron diffraction and quantum chemical methods. The research provides insights into the existence of multiple conformers for these compounds, which are analogs of the mentioned chemical, highlighting the complex structural dynamics of sulfonamide derivatives in gas phase and solid state (Petrov et al., 2008).
Electrochemical Studies
Electrochemical Studies on Sulfonamide Derivatives : Investigations into the redox behavior of various sulfonamide derivatives, including studies on the formation and decomposition of radical anions, provide essential data on the electrochemical properties and potential applications of these compounds in developing new electroanalytical methods or materials (Asirvatham & Hawley, 1974).
Therapeutic Potential and Inhibitory Activities
Antibacterial and Lipoxygenase Inhibition Studies : Research focused on synthesizing new sulfonamides bearing the 1,4-benzodioxin ring demonstrates the potential therapeutic applications of these compounds. Some synthesized sulfonamides showed significant antibacterial activity and inhibitory effects against the lipoxygenase enzyme, suggesting their utility in treating inflammatory ailments (Abbasi et al., 2017).
Alzheimer’s Disease Research
Inhibitory Kinetics Mechanism on Alzheimer’s Disease : A study on the synthesis of sulfonamides derived from 4-methoxyphenethylamine and their inhibitory effects on acetylcholinesterase presents a promising avenue for Alzheimer's disease treatment. This research elucidates the potential of sulfonamide derivatives as novel therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).
Sensor Development
Development of Highly Efficient Co2+ Ions Sensor : The synthesis and application of bis-sulfonamides as heavy metal sensors underscore the versatility of sulfonamide derivatives in environmental monitoring and pollution control. This particular study demonstrates the fabrication of a cobalt ion sensor, highlighting the role of sulfonamides in developing sensitive and selective detection systems for heavy metals (Sheikh et al., 2016).
Safety And Hazards
The safety information for “4,5-Dimethoxy-2-methylbenzene-1-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . There are also several precautionary statements provided, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-6-4-7(13-2)8(14-3)5-9(6)15(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIDHKYQCNECHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-methylbenzene-1-sulfonamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


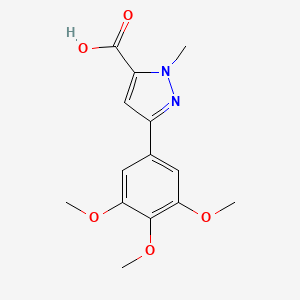
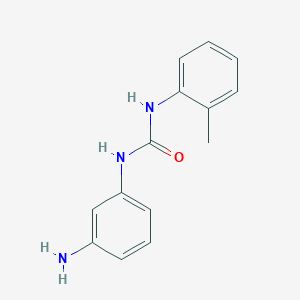
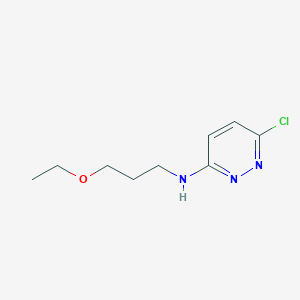
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)

![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)



